N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-9-4-7-23-13(9)14(21)17-5-6-20-15(22)11-8-10(16)2-3-12(11)18-19-20/h2-4,7-8H,5-6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBSSVOCFDUAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl intermediate:
Starting materials: fluorinated aniline derivative, cyanogen bromide.
Reaction conditions: The reaction proceeds under acidic conditions to form the triazine ring structure.
Step 2: : Alkylation of the intermediate:
Alkylating agent: ethyl halide.
Reaction conditions: Typically, the alkylation occurs under basic conditions to introduce the ethyl group.
Step 3: : Coupling with 3-methylthiophene-2-carboxylic acid:
Coupling agent: carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction conditions: The coupling reaction is generally carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial-scale production may involve optimization of reaction conditions to maximize yield and purity. Continuous flow synthesis methods could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromic acid.
Conditions: The oxidation reactions typically require acidic or neutral conditions.
Major products: Conversion to carboxylic acids or ketones.
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: These reactions are usually performed under anhydrous conditions.
Major products: Conversion of carbonyl groups to alcohols.
Substitution
Reagents: Nucleophiles like amines or alkoxides.
Conditions: Basic conditions often facilitate substitution reactions.
Major products: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide is used as a building block for synthesizing novel compounds with potential biological activity.
Biology
This compound can act as a probe in studying biochemical pathways involving fluorinated triazine derivatives.
Medicine
Investigated for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators, due to its unique structure.
Industry
Mechanism of Action
The exact mechanism of action depends on the target application. For instance:
Pharmaceutical applications: : It might interact with specific enzymes or receptors, modulating their activity. The fluorinated triazine moiety could enhance binding affinity or selectivity.
Material science applications: : The compound's unique structure could impart desirable properties such as increased thermal stability or improved electronic characteristics.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
Key Observations :
Spectral and Analytical Data
Table 3: Spectroscopic Comparison
Biological Activity
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazine moiety and a thiophene ring, which may contribute to its biological activity. Its molecular formula is , with a molecular weight of 321.31 g/mol. The presence of the fluorine atom and the carboxamide group suggests enhanced pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation.
- Antimicrobial Properties : It demonstrates efficacy against various bacterial strains.
- Anti-inflammatory Effects : Research indicates it may reduce inflammation markers in vitro.
Table 1: Summary of Biological Activities
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Interaction with Cellular Receptors : Potential binding to receptors that modulate immune responses and cell growth.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells.
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. This suggests its potential as an antimicrobial agent.
Table 2: Case Study Results
Q & A
Basic: What are the optimal synthetic routes for N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d][1,2,3]triazinone core via cyclization of precursors (e.g., 2-aminobenzonitrile derivatives) under acidic/basic conditions. Subsequent alkylation with 3-methylthiophene-2-carboxamide ethylamine derivatives is critical. Key parameters include:
- Temperature control : Excess heat (>100°C) may degrade the triazinone ring.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Yield optimization (60–75%) requires inert atmospheres (N₂/Ar) to prevent oxidation of thiophene moieties .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazinone and thiophene groups. Key peaks include:
- IR spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-F stretch) validate functional groups .
- LC-MS : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity .
Advanced: How to design a structure-activity relationship (SAR) study for this compound targeting kinase inhibition?
Answer:
Core modifications : Synthesize analogs with fluorinated triazinone rings or substituted thiophenes to test electronic effects on binding.
Biological assays :
- Kinase profiling : Use recombinant kinases (e.g., EGFR, Aurora B) in ATP-competitive assays.
- IC₅₀ determination : Compare inhibitory potency (e.g., IC₅₀ < 50 nM suggests high affinity).
Computational docking : Map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) using Schrödinger Suite or AutoDock .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time).
- Compound purity : Re-evaluate batches via HPLC and elemental analysis.
- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. mutant kinases).
Example : A 10-fold IC₅₀ difference in EGFR inhibition could stem from using HEK293 vs. A431 cells. Validate with orthogonal methods (e.g., Western blotting for phospho-EGFR) .
Basic: What are the stability profiles of this compound under physiological conditions?
Answer:
- pH stability : Degrades rapidly at pH < 3 (gastric conditions) via triazinone ring hydrolysis. Stable at pH 7.4 (bloodstream) for >24 hours.
- Light sensitivity : Protect from UV light to prevent thiophene photooxidation.
- Storage : Store at –20°C under argon; DMSO stock solutions remain stable for 1 month .
Advanced: How to computationally model the compound’s pharmacokinetic properties (e.g., CYP450 metabolism)?
Answer:
ADMET prediction : Use SwissADME or ADMETlab to estimate:
- LogP : ~3.2 (moderate lipophilicity).
- CYP3A4/2D6 inhibition risk : High (due to triazinone’s electron-deficient core).
Metabolite identification : Simulate Phase I/II metabolism with StarDrop or MetaSite. Predominant pathways include:
Basic: What in vitro assays are recommended for preliminary toxicity screening?
Answer:
- Cytotoxicity : MTT assay in HepG2 (liver) and HEK293 (kidney) cells (IC₅₀ > 50 μM suggests low toxicity).
- hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 10 μM indicates high liability).
- Ames test : Evaluate mutagenicity in TA98/TA100 bacterial strains .
Advanced: How to optimize crystallinity for X-ray diffraction studies?
Answer:
- Solvent screening : Use vapor diffusion with ethanol/water (70:30) or DMSO/ethyl acetate.
- Temperature gradient : Slow cooling from 60°C to 4°C over 48 hours.
- Additives : 5% PEG 4000 improves crystal lattice formation.
Successful crystallization requires >99% purity and exclusion of hygroscopic solvents .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).
- Reactor design : Continuous flow reactors minimize exothermic side reactions during alkylation.
- Cost reduction : Substitute expensive Pd catalysts with Ni-based alternatives for Suzuki couplings .
Advanced: How to validate target engagement in cellular models using chemical probes?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
